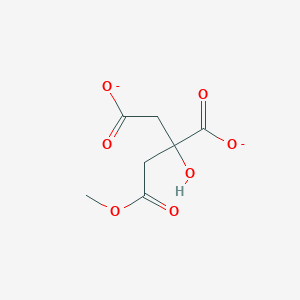![molecular formula C6H7N3S B3326589 2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole CAS No. 26542-68-7](/img/structure/B3326589.png)
2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole
Vue d'ensemble
Description
2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole is a derivative of triazole . Triazoles are nitrogen-containing heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are used as core molecules for the design and synthesis of many medicinal compounds .
Synthesis Analysis
Triazoles, including 2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole, can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . The synthesis of triazoles has been developed gradually and speeded up with the establishment of several facile and convenient synthetic techniques .Molecular Structure Analysis
Triazoles have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . The triazole ring tends to prototropic tautomerism, which is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body .Chemical Reactions Analysis
Triazoles, including 2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole, have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Applications De Recherche Scientifique
Anticancer Properties
- Synthesis and Anticancer Activity : Novel 5-ene-thiazolo[3,2-b][1,2,4]triazole-6-ones have been synthesized and evaluated for their anticancer properties. Some derivatives exhibited excellent anticancer properties without toxicity to normal somatic cells (Holota et al., 2021).
Agricultural Applications
- Antimicrobial Agents in Agriculture : A study synthesized 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives, evaluating them as antimicrobial agents in agriculture. Notably, some compounds displayed potent antibacterial activities against pathogens like Xanthomonas oryzae and were effective against fungal infections (Ding et al., 2021).
Synthesis for Water Decontamination
- Water Decontamination : A one-pot synthesis protocol for 2,6-dimethyl-5-substituted-thiazolo[3,2-b]-s-triazoles was developed, with a focus on their application in water remediation. These compounds showed promising results in removing heavy metal ions and inorganic anions from water, indicating their potential in water decontamination (Hozien et al., 2021).
Synthesis Techniques
- Regioselective Heterocyclization : The regioselective cyclization of certain compounds led to the creation of 2,3-dihydro-3,6-dimethylthiazolo[3,2-b][1,2,4]triazine, showcasing a synthesis technique that could be applied in various fields of chemical research (Heravi et al., 2006).
Medicinal Chemistry
- Synthesis for Antimycobacterial Agents : Fused 1,2,4-triazole derivatives were synthesized and evaluated for their antimycobacterial activities. Some derivatives showed notable activity against Mycobacterium tuberculosis, suggesting their potential in medicinal chemistry (Seelam et al., 2016).
Biological Activity Studies
- Antifungal and Anticonvulsant Activities : Research synthesized thiazolo[3,2-b][1,2,4]triazoles as potential antifungal agents, but they showed poor antifungal activities. However, they exhibited promising results as anticonvulsant candidates, providing insights into their biological activities (Erol et al., 1995).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for 2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole is not available in the search results, it’s important to note that triazoles and their derivatives can have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .
Orientations Futures
Triazoles, including 2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Future studies may focus on modulating new drug candidates starting from thiazolo [3,2-b] [1,2,4]triazole derivatives, which are important heterocycles in medicinal chemistry .
Propriétés
IUPAC Name |
2,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-4-3-10-6-7-5(2)8-9(4)6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZJEHHMCQJAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NN12)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylthiazolo[3,2-b][1,2,4]triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)





![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid](/img/structure/B3326577.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)
![2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide](/img/structure/B3326600.png)
![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)
